molecular formula C7H8BrNO2S B2815843 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1015936-68-1

2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2815843
CAS No.: 1015936-68-1
M. Wt: 250.11
InChI Key: CMTFWSAXRBEETB-UHFFFAOYSA-N
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Description

2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group

Scientific Research Applications

2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives, which this compound belongs to, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing cellular processes and functions.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, influencing a range of cellular processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid’s action would depend on its specific targets and mode of action. Given its classification as a thiophene derivative, it may influence a range of cellular processes and functions .

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its exact molecular structure. As a general precaution, it is recommended to handle laboratory chemicals with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions in the field of thiophene-based compounds are likely to involve the development of new synthetic methods and the exploration of new biological activities. The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-thiazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    5-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the bromine atom, which may reduce its potential for substitution reactions.

    2-Chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological activity.

Uniqueness

2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTFWSAXRBEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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